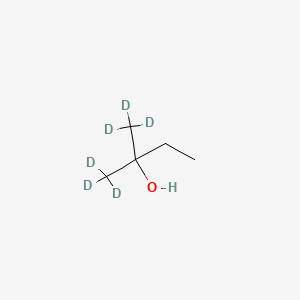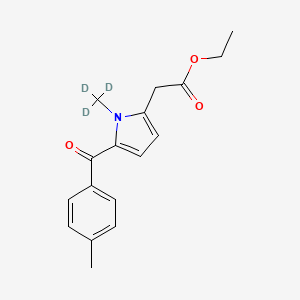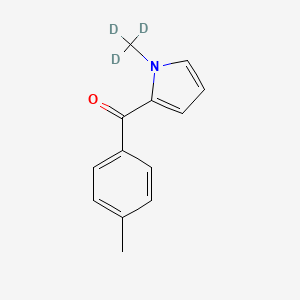
1,1-Dimethyl-1-propanol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-1-propanol-d6 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is also known as tert-Pentyl Alcohol-d6. Deuterated compounds are often used in scientific research due to their unique properties, such as altered vibrational frequencies and kinetic isotope effects, which can provide valuable insights in various fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-propanol-d6 typically involves the deuteration of tert-pentyl alcohol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the use of deuterated reagents such as deuterium gas (D2) or deuterated water (D2O) under specific reaction conditions to ensure the incorporation of deuterium into the desired positions of the molecule .
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale deuteration processes. These processes are designed to maximize the yield and purity of the deuterated product. Techniques such as catalytic exchange reactions, where deuterium is exchanged with hydrogen in the presence of a catalyst, are commonly employed .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-1-propanol-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form deuterated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated ketones, while reduction could produce deuterated alkanes .
Applications De Recherche Scientifique
1,1-Dimethyl-1-propanol-d6 has several applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms to study kinetic isotope effects and reaction pathways.
Biology: Deuterated compounds are used in metabolic studies to track the incorporation and transformation of molecules within biological systems.
Medicine: It can be used in drug development to study the pharmacokinetics and metabolism of deuterated drugs.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-1-propanol-d6 involves its interaction with molecular targets and pathways in a manner similar to its non-deuterated counterpart. the presence of deuterium can alter the rate of chemical reactions due to the kinetic isotope effect. This effect can slow down or speed up certain reactions, providing valuable insights into reaction mechanisms and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Pentyl Alcohol: The non-deuterated version of 1,1-Dimethyl-1-propanol-d6.
Deuterated Alcohols: Other deuterated alcohols such as deuterated methanol (CD3OD) and deuterated ethanol (C2D5OD).
Uniqueness
This compound is unique due to its specific deuteration pattern, which provides distinct vibrational frequencies and kinetic isotope effects. These properties make it particularly useful in studies requiring precise tracking of molecular transformations and interactions .
Propriétés
IUPAC Name |
1,1,1-trideuterio-2-(trideuteriomethyl)butan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-4-5(2,3)6/h6H,4H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXVEPNJUHWQHW-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C([2H])([2H])[2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564596.png)
